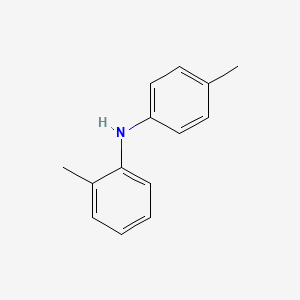

2-Methyl-N-(p-tolyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-methyl-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 |

InChI Key |

CUOBXBGOURGGON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization Pathways for 2 Methyl N P Tolyl Aniline

Classical and Modern Synthetic Approaches to 2-Methyl-N-(p-tolyl)aniline

The formation of the aryl-nitrogen bond in this compound, which involves coupling p-toluidine (B81030) with a 2-methylphenyl electrophile (or vice-versa), can be achieved through several strategic pathways. The most prominent of these are transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for this transformation.

Transition Metal-Catalyzed C–N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A successful synthesis of this compound using this method has been reported, achieving a 96% yield. acs.org

The choice of metal catalyst is critical for the success of C–N cross-coupling reactions. While palladium is the most extensively studied and widely used metal for this transformation, alternatives like copper and nickel offer potential advantages in terms of cost and reactivity. acsgcipr.orgchemistryviews.org

Palladium: Palladium-based catalysts are the gold standard for Buchwald-Hartwig amination. nih.gov Various palladium sources can be used, including Pd(II) salts like Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like Pd₂(dba)₃. wuxiapptec.comnih.gov The development of palladacycle precatalysts has further improved efficiency by providing a rapid and reliable route to the active LPd(0) catalyst upon exposure to a base. wuxiapptec.com

Copper: Copper-catalyzed C–N coupling, historically known as the Ullmann condensation, has seen a resurgence as a more cost-effective alternative to palladium. nih.govacs.org Modern protocols often use soluble copper salts (e.g., CuI, Cu(OAc)₂) in combination with specific ligands to facilitate the reaction under milder conditions than the traditionally harsh Ullmann requirements. chemistryviews.orgwikipedia.org However, coupling sterically hindered partners remains a significant challenge for many copper-based systems. nih.govacs.org

Nickel: Nickel catalysts have also emerged as a viable option for N-arylation. rsc.org They can promote the coupling of amines with aryl electrophiles, including those derived from phenols, offering an alternative pathway for C–N bond formation. rsc.org

| Metal Catalyst | Common Precursors | Key Advantages | Common Challenges |

|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | High efficiency, broad substrate scope, well-understood mechanism. nih.gov | High cost, potential for product contamination. acsgcipr.org |

| Copper | CuI, Cu(OAc)₂, Copper powder | Low cost, earth-abundant. chemistryviews.org | Often requires higher temperatures, challenges with sterically hindered substrates. nih.govwikipedia.org |

| Nickel | NiCl₂(dppp), Ni(COD)₂ | Lower cost than palladium, unique reactivity. rsc.orgderpharmachemica.com | Can be sensitive to air and moisture, mechanism less understood than palladium. |

Ligands play a pivotal role in transition metal-catalyzed amination, directly influencing the catalyst's stability, activity, and selectivity. nih.gov The development of sophisticated ligands has been the primary driver behind the expansion of the Buchwald-Hartwig reaction's scope. nih.gov For the synthesis of this compound, where one of the aryl partners is ortho-substituted, steric hindrance is a key challenge that must be overcome. wuxiapptec.com

Bulky, electron-rich phosphine (B1218219) ligands, particularly biaryl phosphines (e.g., XPhos, DavePhos), are highly effective. nih.govwuxiapptec.com These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are crucial for efficient oxidative addition. nih.gov The steric bulk of the ligand also facilitates the final reductive elimination step, which is often the rate-limiting step, to release the sterically demanding diarylamine product. researchgate.net N-heterocyclic carbenes (NHCs) have also been developed as effective ligands for these transformations. nih.gov In copper-catalyzed systems, ligands such as diamines, amino acids, and phenanthrolines can accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.govwikipedia.org

The optimization of reaction conditions, including the choice of base and solvent, is essential for achieving high yields in C–N coupling reactions. wuxiapptec.com

Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. wuxiapptec.com For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed. wuxiapptec.com

Solvent: The solvent choice impacts the solubility of the reactants and the stability of the catalytic species. Aprotic solvents are generally preferred. Toluene (B28343) is a common and effective solvent for many Buchwald-Hartwig reactions. acs.orgresearchgate.net Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are also widely used. wuxiapptec.comacs.org Recent studies have focused on identifying greener, more sustainable solvent alternatives, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) showing promise as effective replacements for more hazardous options like dioxane. nsf.govacs.org

| Solvent | Typical Application | Notes |

|---|---|---|

| Toluene | General purpose for Buchwald-Hartwig amination. acs.org | Effective for a wide range of substrates. |

| 1,4-Dioxane | Commonly used, can be effective for challenging couplings. acs.org | Considered a high-impact, less desirable solvent from a green chemistry perspective. acsgcipr.org |

| Tetrahydrofuran (THF) | Used for reactions at lower to moderate temperatures. wuxiapptec.com | Lower boiling point than toluene or dioxane. |

| 2-MeTHF | "Green" alternative to THF and dioxane. nsf.govacs.org | Derived from renewable resources, demonstrates superior performance in some cases. nsf.gov |

Ullmann Condensation and Modified Protocols

The Ullmann condensation is the classic copper-catalyzed method for forming C–N bonds, predating the palladium-catalyzed systems. wikipedia.org Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of activated copper powder in a high-boiling polar solvent. wikipedia.org The reaction is generally limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Modern modifications have significantly improved the utility of the Ullmann reaction. These modified protocols often employ soluble copper(I) salts, such as CuI, in combination with ligands like diamines or phenanthrolines. wikipedia.org The addition of ligands accelerates the reaction, allowing for significantly lower temperatures and catalyst loadings, thereby broadening the substrate scope. nih.gov Despite these improvements, the Ullmann condensation can still be less tolerant of sterically hindered substrates compared to the more versatile Buchwald-Hartwig amination. nih.gov

Alternative Amination Strategies (e.g., Smiles Rearrangement)

Beyond metal-catalyzed cross-coupling, other strategies can be employed for the synthesis of diarylamines. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to form C–N bonds from C–O bonds. derpharmachemica.comderpharmachemica.com In a typical application for diarylamine synthesis, a phenol (B47542) is first converted to an ether linked to an activated aromatic system. scispace.com Upon treatment with a strong base, the amine nucleophile attacks the activated ring, leading to a spirocyclic intermediate, followed by cleavage of the C–O bond to yield the N-substituted aniline (B41778) product. researchgate.net This metal-free approach offers a distinct synthetic pathway, avoiding the cost and potential toxicity associated with transition metal catalysts. nih.gov

Hydroamination Reactions for Anilines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing amines. wikipedia.orgresearchgate.net While traditionally challenging, catalytic hydroamination has emerged as a powerful tool for C-N bond formation. wikipedia.org For the synthesis of anilines and their derivatives, late transition metals are often employed. nih.gov

The mechanism for these reactions can vary depending on the catalyst system. One common pathway involves the activation of an alkene or alkyne through coordination to the metal center, followed by a nucleophilic attack by the aniline. nih.govacs.org Another proposed mechanism involves the initial activation of the aniline through oxidative addition to the metal, followed by the insertion of the unsaturated C-C bond into the newly formed metal-nitrogen bond. nih.govacs.org

Iridium-catalyzed hydroamination has shown promise for reactions involving aniline derivatives. nih.gov These reactions can proceed through an outer-sphere aminometalation onto a coordinated olefin or via an oxidative addition/migratory insertion mechanism. nih.gov For instance, iridium catalysts have been effective in the hydroamination of allyl amines with aryl amines, affording a variety of diamines in good yields. nih.gov

Palladium catalysts are also widely used for C-N bond formation, particularly in Buchwald-Hartwig amination reactions, which couple amines with aryl halides. wikipedia.org While not a direct hydroamination of an unsaturated C-C bond, this reaction is a cornerstone for diarylamine synthesis and shares mechanistic features with some hydroamination pathways, such as oxidative addition and reductive elimination. wikipedia.orgnih.gov

Table 1: Comparison of Catalytic Systems for Aniline Synthesis

| Catalyst System | Reaction Type | Mechanistic Feature | Substrates | Ref. |

|---|---|---|---|---|

| Iridium Complexes | Hydroamination | Oxidative addition of N-H bond | Allyl amines, Aryl amines | nih.gov |

| Palladium Complexes | Buchwald-Hartwig Amination | Oxidative addition/Reductive elimination | Aryl halides, Amines | wikipedia.orgnih.gov |

| Platinum Complexes | Hydroamination | Nucleophilic addition to coordinated olefin | Ethylene (B1197577), Aniline | researchgate.net |

| Gold/Palladium Nanoparticles | Dehydrogenative Aromatization | Condensation/Dehydrogenation | Anilines, Cyclohexanones | nih.govsemanticscholar.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry. sphinxsai.com Key considerations include the use of sustainable solvents, maximizing atom economy, and minimizing waste. rsc.orgsphinxsai.com

Efforts to develop more environmentally benign synthetic routes have led to explorations of solvent-free conditions and the use of water as a reaction medium. Water is an attractive solvent due to its non-toxic nature and low cost. rsc.org Platinum-catalyzed hydroamination of ethylene with aniline has been successfully demonstrated in water, showcasing the potential for aqueous-phase synthesis of N-alkylated anilines. researchgate.netrsc.org

Another sustainable approach involves using a biphasic system with a recyclable, bio-derived solvent. For example, a waste-minimized strategy for synthesizing diarylamines via Buchwald-Hartwig coupling has been developed using an azeotropic mixture of cyclopentyl methyl ether (CPME) and water. rsc.orgresearchgate.net This system allows for the solubilization of all reaction components and facilitates catalyst and solvent recycling, significantly reducing waste. rsc.org

Solvent-free synthesis is another key area of green chemistry. Metal-free, one-pot syntheses of diarylamines have been developed from aromatic aldehydes and anilines, proceeding through imine formation, oxidative rearrangement, and a final light-induced deformylation step. acs.org This method offers high atom economy and avoids the use of transition metals, which can have toxicity concerns. acs.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. rsc.org

Traditional methods for diarylamine synthesis often rely on cross-coupling reactions that require pre-functionalized substrates like aryl halides, leading to the formation of stoichiometric amounts of waste. nih.govsemanticscholar.org In contrast, newer methods like acceptorless dehydrogenative aromatization offer a more atom-economical route. nih.gov This approach can synthesize diarylamines from anilines and cyclohexanones, or even nitrobenzenes and cyclohexanols, with molecular hydrogen and ammonia (B1221849) or water as the only byproducts. nih.govsemanticscholar.org

The Buchwald-Hartwig coupling, while highly effective, can generate waste from the stoichiometric base and byproducts. However, strategies to minimize this waste have been developed. By employing a heterogeneous Pd/C catalyst and a recyclable solvent system, the environmental impact can be significantly reduced. rsc.orgresearchgate.net Green metrics such as E-factors and process mass intensity highlight the improvements of these sustainable methods. researchgate.net

Table 2: Atom Economy of Different Diarylamine Synthetic Routes

| Synthetic Route | Reactants | Byproducts | Atom Economy | Ref. |

|---|---|---|---|---|

| Acceptorless Dehydrogenative Aromatization | Cyclohexylamine | H₂, NH₃ | High | nih.govsemanticscholar.org |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Base | Salt, Water | Moderate | rsc.orgresearchgate.net |

| Classical Nitration/Reduction | Arene, HNO₃, H₂SO₄, Reducing Agent | H₂O, Spent Acid, Oxide Sludge | Low | rsc.org |

| One-Pot from Aldehyde/Aniline | Aldehyde, Aniline, Oxidant | Water, Urea | High | acs.org |

Mechanistic Insights into this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing more efficient catalysts. The formation of diarylamines like this compound, typically via palladium-catalyzed amination, has been the subject of extensive mechanistic studies.

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve several key steps. nih.gov It begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnih.gov This is followed by the coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. nih.gov

Alternative pathways have also been proposed. For instance, a Smiles rearrangement offers a transition-metal-free route to diarylamines. acs.orgnih.gov This intramolecular nucleophilic aromatic substitution can proceed through a desulfinylative 3-exo-trig Smiles rearrangement from sulfinamides under mild conditions. acs.orgnih.gov Computational studies have helped to verify the viability of this pathway. researchgate.net

Another novel, metal-free approach involves a nitrosonium (NO+) ion-initiated C-H activation and C-N bond formation, where a nitrosoarene acts as a key intermediate. nih.govacs.org

Kinetic studies provide valuable information about the rate-determining step and the influence of various reaction parameters. For the Buchwald-Hartwig amination, kinetic investigations have revealed that the mechanism can be complex and dependent on the specific reaction conditions, including the choice of base, ligands, and substrates. nih.govnih.gov

In some systems, the reaction exhibits a positive order dependence on the aryl halide and amine, and a zero-order dependence on the base. nih.gov An induction period is often observed, which can be attributed to the slow activation of the palladium precursor to form the active catalytic species. nih.gov

For iridium-catalyzed hydroamination, kinetic isotope effect studies have suggested that the rate-determining step can be the oxidative addition of the N-H bond of the aniline to the iridium center. nih.gov The reaction rate can also be influenced by the electronic properties of the aniline, with electron-poor anilines sometimes reacting faster than electron-rich ones. nih.gov These kinetic insights are crucial for the rational design of more efficient catalysts for the synthesis of this compound and related compounds.

Derivatization Strategies for Functionalized this compound Analogues

Introduction of Substituents at Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing methyl and amino groups play a crucial role in determining the regioselectivity of these reactions. The amino group is a potent activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.

Common electrophilic substitution reactions applicable to diarylamines include halogenation, nitration, and sulfonation. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, onto the aromatic rings. The positions of substitution will be influenced by the combined directing effects of the amino and methyl groups, as well as steric hindrance.

Nitration of diarylamines can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strong oxidizing conditions can lead to side reactions and the formation of complex product mixtures. A milder approach involves the use of protecting groups for the amine functionality to control the reaction's regioselectivity and prevent oxidation. For example, the amino group can be acetylated prior to nitration, and the acetyl group can be subsequently removed by hydrolysis. One patented method for the preparation of 2-methyl-4-nitroaniline (B30703) involves the acetylation of o-toluidine, followed by nitration. uc.pt This strategy could be adapted for this compound to achieve regioselective nitration.

The table below summarizes potential electrophilic substitution reactions on the aromatic rings of this compound, based on general knowledge of aniline chemistry.

| Reaction | Reagent | Potential Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-2-methyl-N-(p-tolyl)aniline isomers |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-2-methyl-N-(p-tolyl)aniline isomers |

| Nitration | HNO₃ / H₂SO₄ | Nitro-2-methyl-N-(p-tolyl)aniline isomers |

| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid isomers |

Modifications at the Nitrogen Center

The nitrogen atom of the secondary amine in this compound is a key site for modifications such as N-alkylation and N-arylation. These reactions expand the structural diversity of the parent compound and can significantly alter its electronic and steric properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Alternatively, reductive amination with aldehydes or ketones provides a facile route to N-alkylated derivatives.

N-Arylation reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the synthesis of triarylamines from diarylamine precursors like this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of the diarylamine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology allows for the introduction of a wide range of substituted aryl groups, leading to a diverse library of triarylamine derivatives with tailored electronic and photophysical properties.

The following table outlines common methods for modifying the nitrogen center of this compound.

| Modification | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-methyl-N-(p-tolyl)aniline |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-2-methyl-N-(p-tolyl)aniline |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-2-methyl-N-(p-tolyl)aniline |

Synthesis of Related N-Substituted Anilines for Comparative Studies

For instance, a comparative study might involve the synthesis of isomers of this compound, such as 3-Methyl-N-(p-tolyl)aniline or 4-Methyl-N-(p-tolyl)aniline, to investigate the influence of the methyl group's position on the aniline ring. Furthermore, the synthesis of analogues with different alkyl or aryl substituents on the nitrogen atom allows for a systematic evaluation of how these groups impact the compound's properties.

The synthesis of these related anilines can often be achieved using similar synthetic methodologies as those employed for this compound, such as the Buchwald-Hartwig amination or other C-N cross-coupling reactions. For example, the reaction of various substituted anilines with p-bromotoluene under palladium catalysis would yield a series of N-(p-tolyl)aniline derivatives.

A study on the synthesis of 2-benzyl N-substituted anilines highlights a catalyst- and additive-free method that could be adapted for generating a variety of aniline derivatives for comparative analysis. beilstein-journals.org

The table below provides examples of related N-substituted anilines that could be synthesized for comparative studies.

| Compound Name | Structure | Purpose of Comparison |

| 3-Methyl-N-(p-tolyl)aniline | CH₃C₆H₄NHC₆H₄CH₃ | Isomeric comparison (methyl on aniline ring) |

| 4-Methyl-N-(p-tolyl)aniline | CH₃C₆H₄NHC₆H₄CH₃ | Isomeric comparison (methyl on aniline ring) |

| N-Phenyl-2-methylaniline | C₆H₅NHC₆H₄CH₃ | Effect of removing the p-tolyl methyl group |

| N-Ethyl-2-methyl-N-(p-tolyl)amine | CH₃C₆H₄N(C₂H₅)C₆H₄CH₃ | Effect of N-alkylation |

By systematically applying these derivatization strategies and conducting comparative studies with related analogues, a comprehensive understanding of the structure-property relationships within this class of diarylamines can be achieved, paving the way for the rational design of new materials and molecules with desired functionalities.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl N P Tolyl Aniline

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes it a primary site for nucleophilic and basic reactions.

Electrophilic Reactions: Alkylation, Acylation, and Sulfonylation

The nitrogen atom of 2-Methyl-N-(p-tolyl)aniline readily reacts with electrophiles.

Alkylation : N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. For instance, the alkylation of substituted anilines with alcohols can be performed using heterogeneous catalysts. researchgate.net The reaction of aniline (B41778) with methanol (B129727) over specific zeolite catalysts has been studied to produce N-methylaniline selectively. google.com These processes, known as "hydrogen borrowing" methodologies when using alcohols, are efficient for synthesizing a range of secondary and tertiary amines. researchgate.net

Acylation : Acylation of the secondary amine occurs with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. For example, the related compound 2-Methyl-N-p-tolylbenzamide is formed through the acylation of p-toluidine (B81030) with 2-methylbenzoyl chloride. nih.gov This reaction effectively converts the basic amine into a neutral amide, a common strategy for protecting the amino group in multi-step syntheses.

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields a sulfonamide. This reaction is analogous to acylation and is also used for the protection or derivatization of amines.

Protonation Equilibria and Basicity Characterization

Like other aromatic amines, this compound is a weak base. pharmaguideline.com The basicity is significantly influenced by the delocalization of the nitrogen's lone pair of electrons into the aromatic rings. qorganica.com

| Compound | pKa of Conjugate Acid | Effect of Substituent |

| Aniline | 4.62 | Reference |

| p-Toluidine (4-methylaniline) | 5.10 | Electron-donating (+I, +H) methyl group increases basicity. |

| o-Toluidine (2-methylaniline) | 4.38 | Ortho-methyl group slightly decreases basicity, possibly due to steric effects. chemistrysteps.comaskiitians.com |

| Diphenylamine (B1679370) | 0.8 | Second phenyl group further delocalizes the lone pair, significantly decreasing basicity. askiitians.com |

Formation of Amine Oxides and N-Nitrosamines

Amine Oxides : Oxidation of the nitrogen atom in secondary amines can lead to the formation of hydroxylamines or nitroxide radicals under specific conditions. However, the formation of stable amine oxides is more characteristic of tertiary amines.

N-Nitrosamines : Secondary amines, including aromatic ones, react with nitrosating agents to form N-nitrosamines. wikipedia.org This reaction typically occurs in the presence of nitrous acid (HONO), which is formed from a nitrite (B80452) source (like sodium nitrite) and a strong acid. wikipedia.org The electrophile in this reaction is the nitrosonium ion (NO⁺). wikipedia.orgnih.gov Alternative methods, such as electrochemical N-nitrosation or the use of reagents like tert-butyl nitrite, can also be employed. nih.govresearchgate.net The formation of N-nitrosamines is a significant transformation as these compounds are often potent carcinogens. wikipedia.org Theoretical studies suggest that gas-phase nitrosation can also occur via a free radical mechanism involving nitrogen oxides like NO₂ and NO. nih.govnist.gov

Electrophilic Aromatic Substitution on the Anilino and Tolyl Rings

The two aromatic rings in this compound are activated towards electrophilic aromatic substitution (EAS). The secondary amine group (-NH-Ar) is a powerful ortho-, para-directing and activating group due to the resonance donation of the nitrogen lone pair. byjus.com The methyl groups are also activating and ortho-, para-directing. libretexts.org The regiochemical outcome of EAS reactions is determined by the combined directing effects of these substituents.

The anilino ring (the 2-methylphenyl group attached to nitrogen) is expected to be more activated than the tolyl ring due to the direct attachment of the strongly activating nitrogen atom. Therefore, substitution is likely to occur preferentially on this ring. The primary positions for attack are ortho and para to the large amino group. However, the existing methyl group at the ortho position and potential steric hindrance from the bulky tolyl group will influence the final product distribution.

Halogenation, Nitration, and Sulfonation

Halogenation : Aromatic amines undergo rapid halogenation, often without a catalyst. byjus.com The reaction of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to yield poly-halogenated products at the activated ortho and para positions on the anilino ring. wikipedia.org To achieve mono-substitution, milder conditions or protection of the amine group (e.g., by acylation) is typically required. chemistrysteps.com

Nitration : Direct nitration of aromatic amines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product. chemistrysteps.comyoutube.com This is because, under the strong acidic conditions, the amine nitrogen is protonated to form an anilinium ion (-NH₂⁺R), which is a strongly deactivating and meta-directing group. For N-alkyl anilines, direct nitration can yield inconsistent results and tarry by-products. researchgate.net A common strategy to control the reaction is to first protect the amine via acylation. The resulting amide is still an ortho-, para-director but is less activating, preventing oxidation and polysubstitution. Subsequent hydrolysis removes the protecting group to yield the desired nitro-substituted amine. youtube.com For a related compound, o-toluidine, direct nitration in concentrated sulfuric acid yields 2-methyl-5-nitroaniline (B49896) as a major product. chemicalbook.com

Sulfonation : Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A similar reaction would be expected for this compound, with sulfonation occurring primarily at the para position of the anilino ring, if available and not sterically hindered.

Friedel-Crafts Reactions and Alkylation/Acylation of Aromatic Rings

Friedel-Crafts reactions are generally not successful with anilines or N-substituted anilines. wikipedia.org The basic nitrogen atom of the amine coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. nih.govquora.com This coordination forms a complex that deactivates the aromatic ring towards electrophilic attack, effectively inhibiting the reaction. quora.com

| Reaction Type | Reagents | Expected Major Product(s) / Outcome | Controlling Factors |

| Halogenation (e.g., Bromination) | Br₂ in a non-polar solvent | Polybromination at ortho/para positions of the anilino ring. | High activation by the -NHR group. Steric hindrance may influence isomer distribution. |

| Nitration | HNO₃ / H₂SO₄ | Complex mixture, potential for oxidation and meta-substitution due to protonation of the amine. | Amine protonation under acidic conditions forms a deactivating -NH₂⁺R group. |

| Controlled Nitration | 1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H₃O⁺ | Nitration at the para-position of the anilino ring (relative to the amide). | Protection of the amine as an amide reduces activation and prevents protonation. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction or complex formation. | The basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. quora.com |

Oxidation and Reduction Pathways of the Anilino Moiety

The chemical behavior of this compound is significantly influenced by the anilino moiety, which can undergo a variety of oxidation and reduction reactions. These transformations are central to its synthetic applications and degradation pathways.

Oxidation Pathways:

The oxidation of diarylamines, such as this compound, can proceed through several mechanisms, often involving the formation of radical cations as key intermediates. The electrochemical oxidation of aromatic amines has been a subject of detailed study. For instance, the anodic oxidation of diarylamines like di-4-tolylamine in non-aqueous solvents such as acetonitrile (B52724) has been shown to proceed via a one-electron transfer to form a stable radical cation mdpi.com.

The general mechanism for the electrochemical oxidation of a secondary aromatic amine can be depicted as follows:

Initial Electron Transfer: The nitrogen atom of the anilino group loses a single electron at the anode to form a radical cation.

Coupling Reactions: These highly reactive radical cations can then undergo various coupling reactions. A common pathway is the head-to-tail coupling of two radical cations, often leading to the formation of dimeric products like N,N'-dialkyl-N,N'-diarylbenzidines.

Further Oxidation: The dimeric products can often be further oxidized at the electrode surface.

In the case of this compound, the presence of methyl groups on both aromatic rings will influence the stability of the radical cation intermediate and the regioselectivity of the coupling reactions. The electron-donating nature of the methyl groups can facilitate the initial oxidation step.

A general representation of the initial oxidation and a possible subsequent coupling reaction for this compound is shown below:

A simplified schematic of the one-electron oxidation of this compound to form a radical cation, which can then undergo dimerization.

Reduction Pathways:

While the anilino moiety in this compound is already in a reduced state, the aromatic rings can be susceptible to reduction under certain conditions. However, the reduction of the diarylamine itself is less common than the reduction of functional groups that might be attached to the aromatic rings.

More relevant to the broader class of anilines is the reduction of nitroarenes to form the corresponding anilines. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this purpose, utilizing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Other reducing agents like tin (Sn) or iron (Fe) in acidic media are also effective.

Should a nitro group be present on the aromatic rings of a precursor to this compound, these methods would be applicable for its reduction to the corresponding amino group. The general sequence for the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates.

| Reaction Type | Reagents and Conditions | Key Intermediates/Products |

| Electrochemical Oxidation | Anodic potential, non-aqueous solvent (e.g., acetonitrile) | Radical cation, Dimeric products |

| Catalytic Hydrogenation (of a nitro precursor) | H₂, Pd/C | Nitrosoarene, Arylhydroxylamine, Amine |

| Metal/Acid Reduction (of a nitro precursor) | Fe/HCl or Sn/HCl | Amine |

Cyclization and Rearrangement Reactions Involving this compound (e.g., Reactions with Phosphorus Oxychloride)

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. A notable example is the synthesis of acridine (B1665455) derivatives.

Bernthsen Acridine Synthesis:

The Bernthsen acridine synthesis is a classic method for preparing 9-substituted acridines by heating a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) pharmaguideline.comwikipedia.orgcambridge.org. This reaction proceeds at high temperatures, often between 200-270 °C wikipedia.org.

When this compound is reacted with a carboxylic acid, such as benzoic acid, under these conditions, it is expected to yield a substituted acridine. The mechanism involves the initial N-acylation of the diarylamine, followed by an intramolecular electrophilic aromatic substitution to close the ring, and subsequent dehydration and aromatization.

The substitution pattern of the resulting acridine will be determined by the positions of the methyl groups on the starting diarylamine. The cyclization will occur at the ortho position of one of the aromatic rings relative to the amino group.

A general scheme for the Bernthsen acridine synthesis applied to this compound.

Reactions with Phosphorus Oxychloride:

Phosphorus oxychloride (POCl₃) is a versatile reagent used in various cyclization reactions, particularly for the synthesis of heterocycles containing nitrogen and phosphorus. While specific studies on the reaction of this compound with POCl₃ were not prominently found, reactions of analogous diphenylamine derivatives can provide insight. For instance, diphenylamine-2-carboxylic acids can be cyclized using POCl₃ to form 9-chloroacridines pharmaguideline.com. This suggests that if this compound were appropriately functionalized with a carboxylic acid group in an ortho position, a similar cyclization could be achieved.

| Reaction Name | Reagents | Product Type | Typical Conditions |

| Bernthsen Acridine Synthesis | Carboxylic acid, ZnCl₂ | 9-Substituted Acridine | 200-270 °C |

| Vilsmeier-Haack Reaction (Hypothetical) | POCl₃, DMF | Formylated diarylamine | - |

| Bischler-Napieralski type (with ortho-acyl group) | POCl₃ | Dihydroacridine derivative | - |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The development of new catalytic methods for the functionalization of amines is an active area of research. For a molecule like this compound, these transformations could involve C-H activation, cross-coupling reactions, or novel catalytic cycles to introduce new functional groups.

Palladium-Catalyzed Amination:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While this compound is a product of such reactions, it can also serve as a substrate in further transformations. For instance, if one of the aromatic rings were functionalized with a halide (e.g., bromine), it could undergo another palladium-catalyzed amination with a different amine to form a more complex triarylamine. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these reactions acs.orgnih.gov.

Catalytic Reduction of Related Functionalities:

Modern catalytic systems offer chemoselective methods for the reduction of various functional groups. For example, if a nitro group were present on the aromatic scaffold of this compound, it could be selectively reduced to an amine using a variety of catalysts, including those based on silver, copper, or iron nanoparticles nih.govnih.gov. These methods often exhibit high yields and can be performed under mild conditions.

Emerging Catalytic Systems:

Research into novel catalytic transformations is ongoing. This includes the development of catalysts for direct C-H functionalization, which would allow for the modification of the aromatic rings of this compound without the need for pre-functionalization with a leaving group. Such reactions could lead to the introduction of alkyl, aryl, or other functional groups in a highly efficient manner.

| Catalytic Transformation | Catalyst System (Example) | Potential Application to this compound |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Synthesis of triarylamines from a halogenated derivative |

| Catalytic Nitro Group Reduction | Ag/TiO₂ with NaBH₄ | Reduction of a nitro-functionalized analog to an amino group |

| C-H Functionalization | Rhodium or Iridium complexes | Direct introduction of functional groups onto the aromatic rings |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl N P Tolyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2-Methyl-N-(p-tolyl)aniline, offering insights into the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Assignment

One-dimensional NMR techniques are fundamental for the initial assignment of proton, carbon, and nitrogen signals in the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For diarylamine derivatives, the aromatic protons typically appear as multiplets in the downfield region, while the methyl protons resonate as singlets in the upfield region. In a related compound, N-benzyl-4-methyl-aniline, the methyl protons appear as a singlet at 2.30 ppm, and the aromatic protons are observed in the range of 6.69-7.44 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For N-benzyl-4-methyl-aniline, the methyl carbon resonates at 20.4 ppm, while the aromatic carbons appear in the range of 113.2-145.8 ppm. rsc.org The chemical shifts of the unprotonated carbons are typically found further downfield compared to the protonated carbons.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the amine bridge. The chemical shift of the nitrogen atom is sensitive to substituent effects on the aromatic rings. nih.gov Studies on substituted anilines have shown that ¹⁵N chemical shifts can be correlated with the electronic properties of the substituents. researchgate.net For primary aliphatic amines, the ¹⁵N chemical shift range is typically 0 to 60 ppm, while for anilinium ions, it is 40 to 60 ppm. science-and-fun.de

A comprehensive assignment of the ¹H and ¹³C NMR spectra for a derivative of this compound is presented in the interactive data table below.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.44-7.32 (m, 5H) | 129.8, 128.6, 127.6, 127.2, 113.2 (CH) |

| Aromatic CH | 7.05 (d, J = 8.3 Hz, 2H) | |

| Aromatic CH | 6.69 (d, J = 8.3 Hz, 2H) | |

| Aromatic C | 145.8, 139.6, 126.9 (C) | |

| CH₂ | 4.36 (s, 2H) | 48.8 (CH₂) |

| NH | 4.04 (s_br, 1H) | |

| CH₃ | 2.30 (s, 3H) | 20.4 (CH₃) |

Data for N-benzyl-4-methyl-aniline, a related compound. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional NMR techniques are indispensable for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for connecting different fragments of the molecule, such as linking the methyl groups to their respective aromatic rings and establishing the connectivity across the nitrogen bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. slideshare.net This technique is particularly useful for determining the preferred conformation and the spatial relationship between the two aromatic rings.

Dynamic NMR Spectroscopy for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics and exchange processes in molecules. In the case of diarylamines like this compound, DNMR can be used to investigate the rotation around the C-N bonds. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum. By analyzing the line shapes at different temperatures, it is possible to determine the energy barriers for these rotational processes.

Vibrational Spectroscopy (FT-IR, Raman)

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectra of this compound exhibit characteristic bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The N-H stretching vibration is a key indicator of the secondary amine group. In aniline (B41778), the symmetric and asymmetric NH₂ stretching vibrations are observed. For N-methylaniline, a single N-H stretching peak is expected. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are important for characterizing the amine linkage. In aniline, the C-N stretching vibration has been assigned in the IR spectrum. materialsciencejournal.org

Aromatic C=C Stretching: The stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the rings.

A representative table of characteristic vibrational modes for related aniline and toluidine compounds is provided below.

| Vibrational Mode | Aniline (cm⁻¹) | p-Toluidine (B81030) (cm⁻¹) * |

| N-H Stretching | 3433, 3356 | - |

| C-N Stretching | 1282 | - |

| Aromatic C-H Bending (out-of-plane) | 755, 501, 217 | - |

Specific data for p-toluidine was not available in the search results. researchgate.netmaterialsciencejournal.org

Conformational Analysis through Vibrational Frequencies and Intensities

The vibrational frequencies and intensities can be sensitive to the conformation of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and Raman spectra, it is possible to gain insights into the most stable conformation of this compound in the solid state or in solution. The molecule has conformational flexibility primarily due to the rotation around the C(aryl)-N bonds. uc.pt

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of diarylamines such as this compound are governed by the electronic structure of the two aromatic rings and the bridging secondary amine group. These features give rise to characteristic spectroscopic signatures that are sensitive to the molecular environment.

The chromophoric system of this compound is composed of the o-tolyl and p-tolyl rings linked by a nitrogen atom. The ultraviolet-visible (UV-Vis) absorption spectrum of such aromatic amines is typically characterized by transitions involving the π-electron systems of the benzene (B151609) rings and the non-bonding (n) electrons of the nitrogen atom. libretexts.orglibretexts.org

The primary electronic transitions observed are:

π → π* Transitions : These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.orguzh.ch For substituted anilines, these transitions are typically observed at wavelengths below 300 nm. researchgate.net The conjugation between the rings through the nitrogen atom can influence the energy of these transitions.

n → π* Transitions : These transitions involve the promotion of a non-bonding electron from the lone pair of the nitrogen atom to an antibonding π* orbital of one of the aromatic rings. uzh.chresearchgate.net These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions because the non-bonding orbitals are higher in energy than the bonding π orbitals. libretexts.org

The chromophoric behavior is significantly influenced by the substitution pattern on the aromatic rings and the torsional angle between them, which affects the extent of electronic conjugation.

| Transition Type | Orbital Origin | Orbital Destination | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|---|

| π → π | Aromatic π Bonding | Aromatic π Antibonding | Short (e.g., < 300 nm) | High |

| n → π | Nitrogen Lone Pair (n) | Aromatic π Antibonding | Longer (e.g., > 300 nm) | Low |

The photophysical properties of this compound, including its fluorescence behavior, are dictated by the efficiency with which the excited state, formed after photon absorption, returns to the ground state via radiative (fluorescence) or non-radiative pathways.

Key photophysical parameters include:

Fluorescence Quantum Yield (Φ_F) : This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. nist.govoclc.org Compounds with low quantum yields have dominant non-radiative decay pathways.

Fluorescence Lifetime (τ_F) : This is the average time the molecule spends in the excited state before returning to the ground state. oclc.orgresearchgate.net It is an intrinsic property of the fluorophore in a specific environment.

The fluorescence of diarylamines can be sensitive to various deactivating processes, a phenomenon known as fluorescence quenching . nih.gov This reduction in fluorescence intensity can occur through several mechanisms, including collisional quenching, energy transfer, or the formation of non-fluorescent complexes. nih.gov Studies on aniline and p-toluidine, the constituent moieties of the target compound, have shown that their fluorescence can be effectively quenched by electron acceptors like picric acid, indicating a charge-transfer mechanism is predominant in the quenching process. Aniline itself can also act as a quencher for other fluorophores. nih.gov The efficiency of quenching is often analyzed using the Stern-Volmer equation.

| Parameter/Concept | Description | Significance |

|---|---|---|

| Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed. | Measures the efficiency of fluorescence. |

| Lifetime (τ_F) | Average duration of the excited state. | Characteristic of the molecule and its environment. |

| Fluorescence Quenching | Process that decreases fluorescence intensity. | Provides insight into molecular interactions and dynamics. nih.gov |

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds like this compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₄H₁₅N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby providing unambiguous confirmation of the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N |

| Nominal Mass | 197 u |

| Monoisotopic Mass (Calculated) | 197.120449 u |

| Protonated Species [M+H]⁺ (Calculated) | 198.128224 u |

Tandem mass spectrometry (MS/MS) is used to probe molecular structure by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov For the protonated molecule of this compound, [M+H]⁺, collision-induced dissociation (CID) would likely lead to the cleavage of the C-N bonds connecting the nitrogen to the aromatic rings.

Based on fragmentation studies of structurally similar compounds like methylenedianiline isomers, a plausible fragmentation pathway involves the cleavage of an N-C(aryl) bond. nih.gov This would result in the formation of characteristic fragment ions corresponding to the protonated forms of the constituent anilines. The stability of the resulting fragments, such as the potential for rearrangement to a tropylium-like ion, often drives the fragmentation process. nih.gov

| Ion | m/z (Calculated) | Proposed Identity/Origin |

|---|---|---|

| [C₁₄H₁₅N+H]⁺ | 198.13 | Parent Ion (Protonated Molecule) |

| [C₇H₉N+H]⁺ | 108.08 | Fragment from cleavage, corresponding to protonated p-toluidine or o-toluidine. |

| [C₇H₇]⁺ | 91.05 | Fragment from cleavage and rearrangement, corresponding to a tolyl or tropylium (B1234903) cation. |

X-ray Crystallography and Solid-State Structure Analysis

While a crystal structure for this compound itself is not prominently reported, detailed structural analyses of closely related derivatives, such as nitrated N-picryl-toluidines, provide valuable insights into the expected solid-state conformation. uc.ptbohrium.com

X-ray diffraction studies on these analogous molecules reveal several key structural features that are likely to be present in this compound:

Non-Planar Conformation : The two aromatic rings are not coplanar. They are twisted relative to each other, with a significant dihedral angle between the planes of the rings. This twisted conformation is a result of steric hindrance between the ortho-substituent (the methyl group) and the other ring.

Bond Lengths : The C-N bond connecting the nitrogen to the picryl ring in 2,4,6-trinitro-N-(m-tolyl)aniline is considerably shorter (approx. 1.348 Å) than the other C-N bond (approx. 1.425 Å). uc.pt This difference is attributed to π-electron delocalization from the nitrogen to the electron-withdrawing nitro-substituted ring, giving the shorter bond substantial double-bond character. uc.pt A similar, though less pronounced, asymmetry might be expected in the unsubstituted title compound due to differing electronic environments.

Intermolecular Interactions : In the solid state, aniline derivatives often participate in hydrogen bonding. iucr.orgnih.gov For this compound, intermolecular N-H···π interactions or other weak hydrogen bonds could play a role in the crystal packing.

| Structural Parameter | Observed Value/Feature | Implication for this compound |

|---|---|---|

| Dihedral Angle Between Rings | Significant twist (non-zero) | A non-planar, twisted structure is expected. |

| C(aryl)-N Bond Lengths | Asymmetric (e.g., ~1.35 Å and ~1.43 Å) | Bond lengths may be slightly different depending on electronic effects. |

| Molecular Packing | Driven by intermolecular forces | Potential for hydrogen bonding (N-H···π) influencing the crystal lattice. |

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of a molecule, defined by its bond lengths, bond angles, and torsion (dihedral) angles, is fundamental to understanding its conformational possibilities and packing in the solid state. X-ray crystallography on derivatives of this compound reveals key structural parameters.

For the derivative 2-Methyl-N-p-tolylbenzamide , analysis of its two polymorphic forms (I and II) highlights significant conformational differences. The two aromatic rings exhibit a pronounced twist relative to each other, with the inclination between the benzoyl and aniline rings being 88.67(8)° for polymorph I and 81.44(5)° for polymorph II. The orientation of the central amide group relative to the benzoyl ring also differs, as shown by the dihedral angles of 55.99(7)° and 59.96(11)° for polymorphs I and II, respectively. In another related isomer, 2-Methyl-N-o-tolylbenzamide , the dihedral angles between the planar amide unit and the two tolyl rings are 44.71(5)° and 43.33(5)°. The two aromatic rings in this molecule are inclined at a much smaller angle of 4.94(7)°.

These variations in torsion and dihedral angles underscore the conformational flexibility inherent in these structures, which is a key factor in the emergence of polymorphism. Bond distances within these molecules are generally reported as normal and are comparable to those in similar benzamide (B126) derivatives.

Table 1: Selected Torsion and Dihedral Angles in Derivatives of this compound

| Compound | Parameter | Value (°) | Reference |

|---|---|---|---|

| 2-Methyl-N-p-tolylbenzamide (Polymorph I) | Inclination between Benzoyl and Aniline Rings | 88.67(8) | |

| Amide-Benzoyl Dihedral Angle | 55.99(7) | ||

| 2-Methyl-N-p-tolylbenzamide (Polymorph II) | Inclination between Benzoyl and Aniline Rings | 81.44(5) | |

| Amide-Benzoyl Dihedral Angle | 59.96(11) | ||

| 2-Methyl-N-o-tolylbenzamide | Amide-Tolyl Ring 1 Dihedral Angle | 44.71(5) | |

| Amide-Tolyl Ring 2 Dihedral Angle | 43.33(5) | ||

| Inclination between Tolyl Rings | 4.94(7) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In aniline derivatives, hydrogen bonding and π-π stacking are dominant forces that dictate the final crystal packing architecture.

In the crystal structure of 2-Methyl-N-p-tolylbenzamide , molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form C(4) chains. These primary interactions are further supported by weaker C—H⋯O interactions and C—H⋯π contacts that involve both aromatic rings, creating a stable, three-dimensional network. Similarly, the isomeric compound 2-Methyl-N-o-tolylbenzamide features N—H⋯O hydrogen bonds that link molecules in a head-to-head fashion. This arrangement is reinforced by C—H⋯π interactions, leading to the formation of chains that pack in a herringbone pattern.

Table 2: Dominant Intermolecular Interactions in Aniline Derivatives

| Compound | Interaction Type | Description of Motif | Reference |

|---|---|---|---|

| 2-Methyl-N-p-tolylbenzamide | N—H⋯O Hydrogen Bonds | Forms C(4) chains along the c-axis. | |

| C—H⋯O Interactions | Augments the primary hydrogen-bonded chains. | ||

| C—H⋯π Contacts | Provides further stabilization, involving both aromatic rings. | ||

| 2-Methyl-N-o-tolylbenzamide | N—H⋯O Hydrogen Bonds | Links molecules into head-to-head chains. | |

| C—H⋯π Contacts | Reinforces chain formation. | ||

| 2,4,6-Trinitro-N-(m-tolyl)aniline | N—H⋯O Intramolecular H-Bond | Present in all conformers between the amine and a nitro group. |

Polymorphism and its Influence on Solid-State Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science. These different forms arise from variations in molecular conformation (conformational polymorphism) or molecular packing (packing polymorphism). Aniline derivatives are known to exhibit this behavior, which can significantly influence properties like color, solubility, and stability.

A striking example is seen in 2,4,6-trinitro-N-(m-tolyl)aniline , a derivative that exhibits color polymorphism. This compound has been isolated in three different colored polymorphs: red, orange, and yellow. Detailed analysis revealed that the yellow polymorph is a conformational polymorph of the orange and red forms, while the latter two are packing polymorphs of each other. This means the yellow crystal contains molecules with a different shape (conformation) than those in the red and orange crystals, whereas the red and orange crystals contain the same molecular conformer but packed in different arrangements. The closely related 2,4,6-trinitro-N-(p-tolyl)aniline also displays color polymorphism, which in this case is due to packing differences.

Theoretical and Computational Chemistry Studies of 2 Methyl N P Tolyl Aniline

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects

The behavior of 2-Methyl-N-(p-tolyl)aniline in a condensed phase is governed by a complex interplay of intermolecular interactions and the surrounding solvent environment. Computational methods allow for a detailed examination of these phenomena at the molecular level.

Intermolecular Interactions: The non-covalent forces between molecules of this compound include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings. Theoretical studies on similar aromatic amines, such as 2-methylaniline, in binary mixtures reveal the presence of specific interactions that can lead to the formation of charge-transfer complexes. researchgate.net In these complexes, one molecule acts as an electron donor and another as an electron acceptor. researchgate.net Computational models can quantify the energetic contributions of these different interactions. For instance, studies on aniline (B41778) have utilized quantum mechanical methods to investigate π-π stacking energies, finding significant differences between various stacked configurations. ikm.org.my For this compound, density functional theory (DFT) can be used to calculate the binding energies and geometries of molecular dimers, parsing the contributions from electrostatic, dispersion, and induction forces.

Table 1: Hypothetical Interaction Energy Components for a this compound Dimer (kJ/mol)

| Interaction Type | Parallel-Displaced Geometry | T-Shaped Geometry |

| Electrostatic | -12.5 | -15.0 |

| Dispersion | -25.0 | -18.5 |

| Induction | -4.5 | -6.0 |

| Total Interaction Energy | -42.0 | -39.5 |

Solvent Effects: The polarity of the solvent can significantly influence the properties and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Studies on N-substituted anilines have shown that solvent shifts of spectroscopic frequencies, like the N-H stretching frequency in infrared spectra, are complex and depend on both steric and electronic properties of the molecule. researchgate.net Theoretical calculations can predict how properties such as the dipole moment, polarizability, and electronic absorption spectra of this compound change in response to solvents of varying polarity. nih.gov For example, a solvent with a high dielectric constant is expected to stabilize charge separation, potentially leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an indispensable tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

For reactions involving this compound, such as N-arylation or oxidation, computational methods can provide insights that are difficult to obtain experimentally. acs.org High-level quantum chemical methods like Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) and coupled-cluster theory (e.g., CCSD(T)) are used to optimize the geometries of stationary points on the PES and calculate their energies with high accuracy. nih.govbohrium.com

A typical computational workflow involves:

Locating Stationary Points: Algorithms are used to find the minimum-energy structures of reactants, products, and any intermediates.

Searching for Transition States (TS): Specialized algorithms are employed to locate the first-order saddle point on the PES that represents the transition state between two minima.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that a given TS connects the intended reactant and product.

Computational studies on analogous reactions, such as the Ni-catalyzed cyclization of related compounds, demonstrate that the activation barriers for different potential pathways can be calculated to determine the most favorable mechanism. researchgate.net The difference in calculated activation free energies (ΔG‡) can explain the observed product selectivity. researchgate.net

Table 2: Hypothetical Calculated Energies for a Reaction Step Involving this compound

| Species | Description | Relative Energy (kJ/mol) | Number of Imaginary Frequencies |

| R | Reactants | 0.0 | 0 |

| TS1 | Transition State | +85.2 | 1 |

| I1 | Intermediate | +15.6 | 0 |

| TS2 | Transition State | +110.5 | 1 |

| P | Products | -25.8 | 0 |

This table provides a hypothetical energy profile for a multi-step reaction. The relative energies indicate the thermodynamic and kinetic favorability of each step, while the number of imaginary frequencies confirms the identity of each structure as a minimum (0) or a transition state (1).

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the structural features of molecules with their physicochemical properties or activities, respectively. nih.gov In the context of material science, QSPR is used to predict physical properties like density, refractive index, solubility, and thermal stability, thereby accelerating the design of new materials with desired characteristics. mdpi.comresearchgate.net

The development of a QSPR model for this compound and related aromatic amines involves three main steps:

Data Set Collection: A database of molecules with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode the structural, electronic, and topological features of each molecule are calculated. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. researchgate.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property. mdpi.comresearchgate.net The model's predictive power is then rigorously validated using internal and external test sets.

For aromatic amines, QSPR models have been successfully developed to predict properties like density, where descriptors related to molecular weight, molecular volume, and hydrogen bonding capacity were found to be important. nih.gov A similar approach could be used to predict the material properties of polymers or copolymers derived from this compound, such as those used in conductive coatings. mdpi.com

Table 3: Hypothetical QSPR Model for Predicting a Material Property of Aromatic Amines

| Compound | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Predicted Property (e.g., Refractive Index) |

| Aniline | 93.13 | 0.90 | 30.55 | 1.585 |

| o-Toluidine | 107.15 | 1.38 | 35.18 | 1.571 |

| This compound | 211.30 | 3.85 | 70.25 | 1.628 |

| Diphenylamine (B1679370) | 169.22 | 3.50 | 55.48 | 1.615 |

This table illustrates a simplified QSPR model. A mathematical equation derived from a larger dataset would use descriptor values (like Molecular Weight, LogP, Molar Refractivity) to calculate a predicted property for compounds like this compound.

Applications of 2 Methyl N P Tolyl Aniline in Advanced Materials and Catalysis

Precursors in Polymer Chemistry

As a substituted aniline (B41778) derivative, 2-Methyl-N-(p-tolyl)aniline can be employed as a monomer for the synthesis of functional polymers. These polymers often exhibit modified properties compared to the parent polyaniline, such as improved solubility and processability, which are critical for practical applications.

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. nii.ac.jprroij.com To overcome this, derivatives are created by copolymerizing aniline with substituted anilines or by polymerizing substituted monomers directly. rroij.comresearchgate.net The inclusion of substituents like the methyl groups present in this compound can significantly alter the final polymer's characteristics.

The synthesis of such polymers is typically achieved through chemical or electrochemical oxidative polymerization. nii.ac.jpresearchgate.net In chemical polymerization, an oxidant like ammonium (B1175870) persulfate (APS) is commonly used in an acidic medium to initiate the process. rroij.comnih.gov The presence of the methyl group on the aniline ring, as in the case of poly(2-methylaniline), has been shown to increase the polymer's solubility. rroij.com However, this often comes at the cost of reduced electrical conductivity due to the steric hindrance caused by the substituent, which can disrupt the planarity of the polymer backbone and impede charge transport. rroij.com For instance, studies on copolymers of aniline and 2-methylaniline have shown that a higher molar ratio of 2-methylaniline leads to decreased conductivity. rroij.com

The properties of these polymers are heavily influenced by the monomer structure and polymerization conditions.

| Polymer | Typical Synthesis Method | Key Substituent Effect | Conductivity Trend | Solubility Trend |

|---|---|---|---|---|

| Polyaniline (PANI) | Oxidative Polymerization | None (Parent Polymer) | High | Low |

| Poly(2-methylaniline) | Oxidative Polymerization nih.gov | Steric hindrance from ortho-methyl group | Lower than PANI rroij.com | Higher than PANI rroij.com |

| Copolymers of Aniline and 2-Methylaniline | Oxidative Copolymerization rroij.com | Properties are intermediate, depending on monomer ratio | Decreases with increasing 2-methylaniline content rroij.com | Increases with increasing 2-methylaniline content rroij.com |

The enhanced solubility and processability of polyaniline derivatives derived from monomers like this compound make them suitable for a range of applications in organic electronics where solution-based fabrication is required. nii.ac.jp Conducting polymers are integral components in devices such as photovoltaics, microelectronics, sensors, and anti-static coatings. rroij.com While N-substitution on the aniline nitrogen can lower conductivity, ring-substituted derivatives remain promising. researchgate.net

The ability to form uniform thin films is crucial for creating efficient electronic devices. The improved solubility of polymers incorporating 2-methylaniline units facilitates this process. nih.gov These polymer films have been investigated for use in chemical sensors, demonstrating high sensitivity to substances like moisture and ammonia (B1221849). nih.gov The electronic and optical properties, such as the absorption spectra, can be tuned by the choice of substituents on the aniline monomer, which affects the conformation and electronic structure of the polymer backbone. rroij.com

Ligands in Metal Coordination Chemistry and Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This ability allows it to function as a ligand in organometallic complexes, which can then be utilized as catalysts for a variety of organic transformations.

Palladium complexes featuring aniline-type ligands are of significant interest due to their catalytic activity. nih.govnih.gov The synthesis of such complexes often involves the reaction of a palladium precursor, like [Pd(CH3CN)2Cl2], with the aniline derivative ligand. researchgate.net The resulting complexes, particularly with Pd(II), often exhibit a square planar geometry, with the nitrogen atoms of the aniline ligands and two chloride ions coordinating to the central palladium atom. nih.govresearchgate.net

The structure of these complexes has been confirmed through techniques such as X-ray crystallography. researchgate.net For example, in a related complex, dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II), the Pd-NH2 bond length was found to be 2.040 (2) Å, which is slightly shorter than the mean value observed in other palladium-aniline derivative complexes. nih.goviucr.org The aniline-type ligand plays a crucial role in stabilizing the metal center, which is a key feature for designing effective precatalysts. nih.gov

| Complex Type | Metal Center | Typical Geometry | Synthesis Route | Characterization Methods |

|---|---|---|---|---|

[(Aniline-derivative)PdCl2] | Palladium(II) | Square Planar nih.govresearchgate.net | Reaction of Pd precursor with aniline ligand researchgate.net | X-ray Crystallography, NMR, FTIR researchgate.netresearchgate.net |

[(Aniline-derivative)2M(X)2] | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral or Square Planar mdpi.com | Reaction of metal salt with aniline ligand rsc.org | Elemental Analysis, UV-Vis, Magnetic Susceptibility mdpi.comejons.org |

Palladium complexes bearing N-heterocyclic carbene (NHC) and aniline-based ligands have emerged as highly active precatalysts for cross-coupling reactions. nih.gov These reactions are fundamental methods for constructing complex organic molecules. nih.gov The use of well-defined Pd(II) precatalysts stabilized by aniline ligands allows for efficient and operationally simple protocols. nih.gov

These catalytic systems have demonstrated high efficacy in Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions. nih.govwesleyan.edu For example, [(IPr)PdCl2(aniline)] complexes are effective in the Suzuki-Miyaura coupling of aryl chlorides and the Buchwald-Hartwig amination of aryl halides. nih.gov The choice of the specific aniline ligand can be used to fine-tune the catalyst's reactivity for challenging transformations. nih.gov Palladium complexes with related Schiff base ligands have also been proposed as excellent catalysts for Suzuki-Miyaura and Heck coupling reactions. sciensage.info

| Reaction Type | Catalyst System | Substrates | Key Finding |

|---|---|---|---|

| Suzuki-Miyaura (C-C Coupling) | [(NHC)PdCl2(aniline)] nih.gov | Aryl Chlorides, Arylboronic acids | Highly active and stable precatalyst system. nih.gov |

| Buchwald-Hartwig (C-N Coupling) | [(NHC)PdCl2(aniline)] nih.gov | Aryl Halides, Amines | Demonstrates the capacity of these catalysts in N-C coupling at high temperatures. nih.gov |

| Heck Coupling (C-C Coupling) | Palladium complexes with Schiff base ligands sciensage.info | Aryl Halides, Alkenes | Proposed as a potential application for novel palladium complexes. sciensage.info |

The this compound ligand influences the catalytic cycle in several ways:

Stability : Aniline and its derivatives act as stabilizing "throw-away" ligands for Pd(II) precatalysts. nih.gov They occupy a coordination site, creating a stable, well-defined, and often air- and moisture-stable complex that can be easily handled. nih.gov This precatalyst then activates under the reaction conditions to generate the active catalytic species.

Activation and Reactivity : The electronic properties of the aniline ligand can modulate the reactivity of the metal center. Electron-donating groups, such as the methyl groups on the this compound ligand, can increase the electron density on the palladium, which may facilitate the initial oxidative addition step. Conversely, the steric bulk of the ligand, particularly the ortho-methyl group, can promote the final reductive elimination step, which releases the product and regenerates the catalyst.

Selectivity : In reactions like the C-H functionalization of anilines, the ligand framework is crucial for directing the reaction to a specific position on the substrate. For instance, specialized S,O-ligands have been used with palladium to achieve perfect para-selectivity in the C-H alkynylation of aniline derivatives. nih.gov While the aniline itself is the substrate in this case, it highlights the principle that ligands control selectivity. The steric and electronic profile of a ligand like this compound can create a specific coordination environment that favors one reaction pathway or product over others.

Mechanistic studies on related systems have shown that for C-N coupling reactions, the resting state of the catalyst can be a complex where a base is bound to the palladium center, and the reaction can even be inhibited by excess base. mit.edu The design of the ligand is therefore critical to balance stability with high catalytic turnover.

Dye and Pigment Chemistry (e.g., in polymorphic dyes)

Aniline and its derivatives, including toluidines, are foundational precursors in the synthesis of a vast array of dyes and pigments. echemi.com The chemical reactivity of these aromatic amines allows for the creation of diverse color palettes. Historically, mixtures of aniline and toluidine isomers (o- and p-toluidine) were essential in producing iconic synthetic dyes such as Mauveine and Magenta. nih.gov The manufacturing of Safranine T, for instance, involves the oxidation of a mixture containing o-toluidine. nih.gov More broadly, aniline derivatives are crucial for producing azo dyes, which are noted for their intense colors and relative ease of manufacture. researchgate.netvernier.com